![molecular formula C24H24N4O2 B4778759 3-{3-[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B4778759.png)
3-{3-[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole
Descripción general
Descripción
3-{3-[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, also known as compound 1, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine protein kinase that plays a key role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its involvement in various diseases, CK2 has become an attractive target for the development of novel therapeutic agents. Compound 1 has shown promising results in preclinical studies and has the potential to be developed into a new class of anticancer drugs.
Mecanismo De Acción
Compound 1 inhibits CK2 by binding to the ATP-binding site of the enzyme. CK2 plays a key role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by 3-{3-[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole 1 leads to the induction of apoptosis and inhibition of cell proliferation. In addition, 3-{3-[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole 1 has been found to inhibit the activity of other kinases, such as AKT and ERK, which are also involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, 3-{3-[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole 1 has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. Compound 1 has also been found to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-{3-[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole 1 is its potency and selectivity for CK2. It has been found to be a potent inhibitor of CK2 with an IC50 value in the nanomolar range. In addition, 3-{3-[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole 1 has shown selectivity for CK2 over other kinases, which reduces the potential for off-target effects. However, one of the limitations of 3-{3-[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole 1 is its low solubility, which can make it difficult to use in in vitro and in vivo experiments.
Direcciones Futuras
There are several future directions for the development of 3-{3-[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole 1. One direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in in vitro and in vivo experiments. Another direction is the development of combination therapies with other anticancer agents to enhance its efficacy. In addition, the development of CK2 inhibitors with different chemical structures and mechanisms of action may provide new opportunities for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential as an anticancer agent. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. Compound 1 has been found to be a potent inhibitor of CK2 and has shown promising results in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 3-{3-[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-indole 1 has been found to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
1-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-23(10-9-17-15-25-21-7-3-1-5-18(17)21)27-11-13-28(14-12-27)24(30)20-16-26-22-8-4-2-6-19(20)22/h1-8,15-16,25-26H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJZOMBBKIEWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



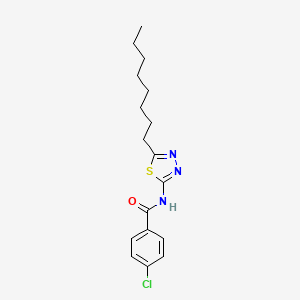
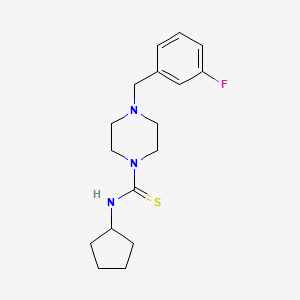
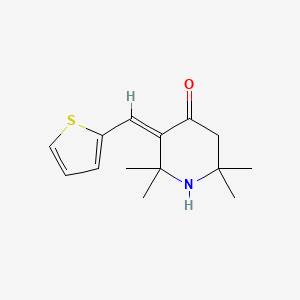
![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4778702.png)
![N-allyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778708.png)
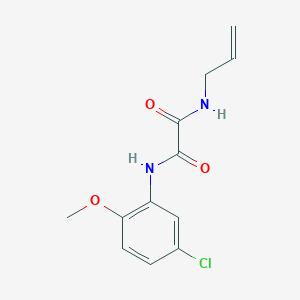
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4778732.png)
![4-{[(benzylamino)carbonothioyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4778746.png)
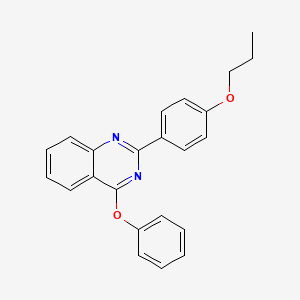
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4778762.png)

![3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4778774.png)
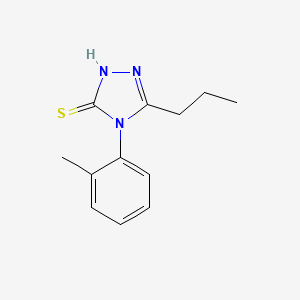
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4778803.png)